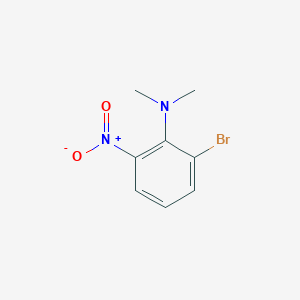

2-Bromo-N,N-dimethyl-6-nitroaniline

Description

Contextual Significance of Halogenated Nitroanilines in Synthetic Chemistry

Halogenated nitroanilines are fundamental building blocks in the synthesis of a wide array of more complex organic molecules. researchgate.net Their utility stems from the reactivity of the functional groups attached to the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the amino group is a strong activating group. The presence of halogens adds further complexity and synthetic handles.

These compounds are particularly important as precursors for dyes and pigments. google.comresearchgate.net For instance, 2,6-dibromo-4-nitroaniline (B165464) is a known intermediate in the synthesis of azo disperse dyes. researchgate.net The specific arrangement and type of substituents on the aniline (B41778) ring are crucial in determining the final color and properties of the dye. The reduction of the nitro group to a primary amine is a common transformation, yielding halogenated phenylenediamines, which are also important dye precursors. organic-chemistry.orgwikipedia.org The synthesis of these compounds often involves the direct halogenation and nitration of anilines or their derivatives. google.comresearchgate.netgoogle.com

Structural Features and Unique Chemical Environment of 2-Bromo-N,N-dimethyl-6-nitroaniline

The molecule this compound is a substituted aniline with three distinct functional groups attached to the benzene (B151609) ring. Its systematic IUPAC name is 2-bromo-N,N-dimethyl-6-nitrobenzenamine. While specific experimental data for this exact compound is limited in readily available literature, its chemical environment can be inferred from its constituent parts and related structures.

The core of the molecule is an aniline ring where the amino group is tertiary, specifically a dimethylamino group. The substituents are located at positions 2, 6, and the N-position.

Ortho-Nitro Group (-NO₂): Located at position 6, this is a powerful electron-withdrawing group. It significantly influences the electron density of the aromatic ring and the basicity of the dimethylamino group.

Ortho-Bromo Group (-Br): Positioned at carbon 2, the bromine atom is a halogen with moderate electron-withdrawing inductive effects and electron-donating resonance effects. Its presence, along with the nitro group, creates a sterically hindered environment around the dimethylamino group.

N,N-dimethylamino Group (-N(CH₃)₂): Unlike a primary amino group (-NH₂), the dimethylamino group is a stronger electron-donating group and increases the steric bulk around the nitrogen atom. This can affect the planarity of the molecule and its ability to participate in hydrogen bonding.

The parent compound, 2-bromo-6-nitroaniline (B44865), which has a primary amine instead of a dimethylamino group, has been studied. nih.gov Its crystal structure reveals details about the interactions between the ortho-substituents. nih.gov In this compound, the replacement of hydrogens with methyl groups on the nitrogen atom would be expected to further increase steric strain and alter the electronic properties and intermolecular interactions.

Table 1: Predicted and Known Properties of this compound and Related Compounds Note: Some data for the title compound may be estimated due to a lack of extensive experimental studies.

| Property | This compound | 2-Bromo-6-nitroaniline nih.govchemicalbook.com | 2-Bromo-N,N-dimethylaniline sigmaaldrich.com |

|---|---|---|---|

| Molecular Formula | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂ | C₈H₁₀BrN |

| Molecular Weight | 245.09 g/mol | 217.02 g/mol | 200.08 g/mol |

| CAS Number | Not available | 59255-95-7 | 698-00-0 |

| Appearance | Expected to be a colored solid | Yellow solid | Liquid |

Overview of Research Trajectories on Related Aromatic Systems

Research into halogenated nitroanilines has followed several key trajectories, primarily focusing on their synthesis, structural characterization, and application as chemical intermediates. While this compound itself is not extensively documented, a review of its close analogues provides significant insight into its potential chemistry.

Synthesis: The synthesis of halogenated nitroanilines often involves electrophilic substitution reactions on an aniline derivative. For example, the synthesis of 2,6-dibromo-4-nitroaniline can be achieved by the bromination of p-nitroaniline. google.comresearchgate.net The synthesis of 2-bromo-6-nitroaniline can be accomplished by reacting 1-bromo-2-fluoro-3-nitrobenzene with ammonia (B1221849). chemicalbook.com The synthesis of N-substituted nitroanilines can be achieved through the reaction of a chloronitrobenzene with an appropriate amine. tandfonline.com These methods suggest that a plausible route to this compound could involve the reaction of a suitably substituted benzene ring with dimethylamine (B145610).

Structural and Spectroscopic Studies: Crystal structure analysis is a common research focus, revealing how different substituents affect molecular conformation and intermolecular interactions like hydrogen bonding. For instance, studies on 2-bromo-6-chloro-4-nitroaniline (B165282) have explored its hydrogen bonding patterns. chemicalbook.com The crystal structure of 2-bromo-4-nitroaniline (B50497) has also been determined, showing an intramolecular N—H⋯Br interaction. researchgate.netnih.gov Such studies are crucial for understanding the solid-state properties of these materials.

Reactivity and Applications: Research often explores the use of these compounds as synthons. The reduction of the nitro group is a key reaction, providing access to substituted diamines. organic-chemistry.orgnih.gov The amino group can undergo diazotization, allowing for its replacement with a variety of other functional groups through reactions like the Sandmeyer reaction. wikipedia.org These transformations are fundamental to their role as intermediates, particularly in the dye industry. wikipedia.orgchempanda.com

Table 2: Summary of Research on Aromatic Systems Related to this compound

| Compound | Key Research Focus | References |

|---|---|---|

| 2-Bromo-6-nitroaniline | Synthesis and crystal structure analysis. | nih.govchemicalbook.com |

| 2-Bromo-4-nitroaniline | Synthesis, crystal structure, and intramolecular interactions. | researchgate.netnih.gov |

| 2,6-Dibromo-4-nitroaniline | Synthesis as a dye intermediate. | google.comresearchgate.net |

| 4-Bromo-2-nitroaniline | Use in multi-step synthesis. | chemicalbook.com |

| Substituted o-Nitroanilines | General synthesis methods and reactivity. | tandfonline.comacs.orggoogle.com |

Scope and Objectives of Research on this compound

The lack of specific research on this compound presents a clear gap in the chemical literature. The primary objective of future research would be the targeted synthesis and comprehensive characterization of this compound. This would involve developing a reliable synthetic pathway, likely through the amination of a pre-functionalized benzene ring or the functionalization of 2-bromo-N,N-dimethylaniline.

Subsequent objectives would include:

Full Spectroscopic and Structural Characterization: Obtaining detailed NMR, IR, and mass spectrometry data, along with a single-crystal X-ray structure. This would provide definitive evidence of its molecular geometry and insight into the steric and electronic interplay of the ortho-bromo, ortho-nitro, and N,N-dimethyl groups.

Investigation of Reactivity: Exploring the chemical reactivity of the compound, for example, the reduction of the nitro group or nucleophilic substitution reactions.

Evaluation as a Synthetic Intermediate: Assessing its potential as a precursor for novel dyes, ligands, or other functional organic materials where its specific substitution pattern could lead to unique properties.

By undertaking such research, a more complete understanding of the structure-property relationships within the broader class of halogenated nitroanilines can be achieved.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-bromo-N,N-dimethyl-6-nitroaniline |

InChI |

InChI=1S/C8H9BrN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3 |

InChI Key |

SIDYUNYBAGEESS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N,n Dimethyl 6 Nitroaniline and Its Precursors

Classical Synthetic Routes and Optimization

Traditional approaches to synthesizing 2-Bromo-N,N-dimethyl-6-nitroaniline rely on a sequence of well-established aromatic substitution reactions. The order of these reactions is critical due to the directing effects of the substituents.

Multi-Step Synthesis Strategies for Aromatic Bromination and Nitration

A common synthetic pathway begins with the nitration of an N,N-dimethylaniline precursor, followed by bromination. The dimethylamino group is an activating ortho-, para-director, while the subsequently introduced nitro group is a deactivating meta-director. This directing-group interplay is fundamental to achieving the desired 2,6-substitution pattern.

The synthesis can commence with the mononitration of N,N-dimethylaniline to yield N,N-dimethyl-2-nitroaniline. Subsequent bromination of this intermediate introduces the bromine atom at the 6-position, ortho to the dimethylamino group and meta to the nitro group.

Introduction of the N,N-dimethylamino Moiety via Alkylation or Amination Techniques

An alternative strategy involves introducing the N,N-dimethylamino group at a later stage of the synthesis. This can be achieved by starting with a precursor such as 2-bromo-6-nitroaniline (B44865). The N,N-dimethylamino group is then introduced via N-alkylation, a reaction that involves treating the aniline (B41778) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. This method is effective for adding the two methyl groups to the nitrogen atom.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of this compound and minimize the formation of unwanted byproducts, careful optimization of reaction conditions is essential. Key parameters include temperature, solvent, and the choice of reagents. For instance, in the bromination step, using a non-polar solvent can enhance the selectivity of the reaction.

The following interactive table provides an overview of typical reaction conditions that can be fine-tuned for the synthesis of key intermediates.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature |

| Nitration | N,N-dimethylaniline | HNO₃, H₂SO₄ | Sulfuric Acid | 0-5 °C |

| Bromination | N,N-dimethyl-2-nitroaniline | Br₂, Acetic Acid | Acetic Acid | Room Temp. |

| N-Alkylation | 2-Bromo-6-nitroaniline | Methyl Iodide, K₂CO₃ | Acetone | Reflux |

Alternative Halogenation and Nitration Approaches

Beyond traditional methods, alternative reagents can offer milder and more selective transformations. For halogenation, N-Bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often providing better control and selectivity compared to molecular bromine.

For the nitration step, reagents such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be employed. These alternative nitrating agents can operate under less acidic conditions, which can be advantageous for sensitive substrates.

Advanced Synthetic Techniques and Catalyst Systems

Modern organic synthesis has developed sophisticated catalytic systems that can facilitate the construction of molecules like this compound with high efficiency and precision.

Transition Metal-Catalyzed Coupling Reactions for Aryl Bromide Formation

While direct electrophilic bromination is a standard method, transition metal-catalyzed reactions, such as the Sandmeyer reaction, present an alternative for forming the aryl-bromide bond. This would involve the conversion of an amino group to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Furthermore, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. In a hypothetical synthetic route, this reaction could be used to couple a dihalo-nitro-aromatic precursor with dimethylamine (B145610) to introduce the N,N-dimethylamino group. This approach often provides excellent functional group tolerance and can proceed under relatively mild conditions.

The table below outlines a conceptual Buchwald-Hartwig amination reaction for a related transformation.

| Component | Example | Role |

| Aryl Halide | 1,3-Dibromo-2-nitrobenzene | Substrate |

| Amine | Dimethylamine | Nucleophile |

| Catalyst | Pd₂(dba)₃ | Facilitates C-N bond formation |

| Ligand | BINAP | Stabilizes and activates the catalyst |

| Base | NaOtBu | Activates the amine |

| Solvent | Toluene | Reaction medium |

Nucleophilic Aromatic Substitution Strategies for Bromine Introduction or Displacement

Nucleophilic aromatic substitution (SNAr) is a crucial reaction class for synthesizing highly substituted aromatic compounds. wikipedia.org This strategy is viable when the aromatic ring is rendered electron-deficient by potent electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

For the synthesis of precursors to this compound, SNAr is a common approach. For instance, the precursor N,N-dimethyl-2-nitroaniline can be synthesized from 2-chloronitrobenzene. In this reaction, the nitro group activates the ring, enabling the displacement of the chloride by dimethylamine. chemicalbook.com A related synthesis of 2-Bromo-6-nitroaniline involves the reaction of 1-bromo-2-fluoro-3-nitrobenzene with ammonia (B1221849) in methanol (B129727) at elevated temperatures in a sealed tube, achieving a high yield of 91.3%. chemicalbook.com In this case, the fluorine atom, being the most electronegative halogen, is an excellent leaving group for SNAr reactions. organicchemistrytutor.com

While direct bromination of N,N-dimethyl-2-nitroaniline would proceed via an electrophilic substitution, a nucleophilic approach for introducing the bromine atom is less direct. It could theoretically involve a halogen exchange (Halex) reaction on a related fluoro- or chloro-analogue, or the displacement of a nitro group in a dinitro precursor, though the latter is often challenging. The presence of ortho/para electron-withdrawing groups is essential for activating the ring toward nucleophilic attack. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution in Precursor Synthesis

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2-fluoro-3-nitrobenzene | Ammonia (in Methanol) | 2-Bromo-6-nitroaniline | 100 °C, 16 h, Sealed Tube | 91.3% | chemicalbook.com |

| 2-Chloronitrobenzene | Aqueous Ammonia | 2-Nitroaniline (B44862) | 180 °C, Autoclave | High | chemicalbook.com |

Diazotization and Sandmeyer-type Reactions in Related Systems

The Sandmeyer reaction provides a versatile method for introducing a range of functional groups, including bromine, onto an aromatic ring by displacing a diazonium salt. wikipedia.orglscollege.ac.in This process begins with the diazotization of a primary aromatic amine, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt intermediate. wikipedia.orgdu.ac.in This intermediate can then be treated with a copper(I) salt, such as copper(I) bromide, to introduce the corresponding halide. lscollege.ac.in

In the context of synthesizing this compound, a plausible precursor would be 2-Amino-N,N-dimethyl-6-nitroaniline. The diazotization of this precursor, followed by a Sandmeyer reaction with CuBr, would yield the target molecule. The presence of electron-withdrawing groups like nitro can make anilines weakly basic, sometimes requiring specific conditions for effective diazotization, such as using nitrosylsulfuric acid (prepared from sodium nitrite and sulfuric acid). rsc.orggoogle.com Research on the diazotization of p-nitroaniline and 2,4-dinitroaniline (B165453) highlights the adjustments needed for such deactivated systems. rsc.orgacs.org

The general applicability of the Sandmeyer reaction makes it a powerful tool, complementary to electrophilic substitution, for accessing substitution patterns that might otherwise be difficult to achieve. organic-chemistry.org

Flow Chemistry and Scalable Synthesis Considerations

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability, particularly for energetic reactions like nitration and diazotization. mdpi.comrsc.org Microreactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction conditions and minimizing safety risks associated with highly exothermic processes. mdpi.comnih.gov

The synthesis of nitroaromatic compounds, key precursors in this context, has been successfully adapted to continuous-flow systems. rsc.orgenergetic-materials.org.cn For example, the mononitration of various aromatic compounds has been achieved with high yield and selectivity using flow microreactors. rsc.org Similarly, the reduction of nitroaromatics to anilines, another key transformation, can be performed efficiently and safely in continuous-flow setups, often using heterogeneous catalysts that can be packed into the reactor for extended use. mdpi.combeilstein-journals.org Recent developments even include chemoenzymatic synthesis of anilines in continuous flow, which avoids the need for high-pressure hydrogen and precious-metal catalysts. nih.govacs.org

For a multi-step synthesis of a compound like this compound, integrating these steps into a continuous flow process could offer a streamlined, safer, and more scalable manufacturing route compared to traditional batch-wise production. energetic-materials.org.cn

Purification and Isolation Techniques

Following synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. Standard laboratory and industrial techniques for purifying solid organic compounds include chromatography and crystallization.

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a fundamental technique for the purification of organic compounds. slideplayer.com It separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried through by a mobile phase (a solvent or solvent mixture). youtube.com

For nitroaniline derivatives, which are often colored, the separation of isomers and impurities by column chromatography is visually straightforward. acs.org The polarity of the eluent is critical; a common system for separating nitroaniline isomers is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). youtube.comacs.org Less polar components travel through the column faster, while more polar components adsorb more strongly to the silica gel and elute later. slideplayer.com The purity of the collected fractions is typically monitored by Thin-Layer Chromatography (TLC) before combining the pure fractions for solvent evaporation. slideplayer.com For instance, the purification of 2-Bromo-6-nitroaniline was successfully achieved using column chromatography on silica gel with a petroleum ether/ethyl acetate eluent. chemicalbook.com

Table 2: Chromatographic Separation Parameters for Nitroaniline Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Separation Principle | Reference |

|---|---|---|---|---|

| Nitroaniline Isomers (o- and p-) | Silica Gel | Hexane / Ethyl Acetate | Polarity difference; p-isomer is typically more polar. | slideplayer.com |

| 2-Bromo-6-nitroaniline | Silica Gel | Petroleum Ether / Ethyl Acetate (100:1) | Adsorption chromatography. | chemicalbook.com |

| Nitroaniline & Dinitroaniline Isomers | C18 Reverse-Phase Column (HPLC) | Acetonitrile / Water (30:70) | Partitioning based on hydrophobicity. | nih.gov |

Crystallization Techniques for Enhanced Purity

Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures. youtube.com The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. youtube.comlibretexts.org

The process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow for the gradual formation of a crystal lattice. This ordered growth selectively incorporates the target molecules while excluding impurities, which remain in the mother liquor. youtube.comscribd.com For brominated aromatic compounds, solvents such as toluene, xylene, or dichloroethane can be effective, sometimes under pressure to increase solubility. google.com In some cases, a solvent mixture (e.g., ethanol-water) is used to achieve the desired solubility profile. After cooling and crystal formation, the purified solid is collected by filtration. scribd.com

Chemical Reactivity and Transformation Studies of 2 Bromo N,n Dimethyl 6 Nitroaniline

Nucleophilic Aromatic Substitution Reactions at Bromine

The structure of 2-Bromo-N,N-dimethyl-6-nitroaniline is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the presence of a strong electron-withdrawing nitro group positioned ortho to the bromine atom, which serves as the leaving group.

Mechanistic Investigations of Bromine Displacement by Various Nucleophiles

The displacement of the bromine atom in this compound is expected to proceed via the classical SNAr addition-elimination mechanism. wikipedia.orglibretexts.org This pathway involves two key steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom attached to the bromine. This is typically the rate-determining step. The attack forces the electrons of the aromatic π-system to delocalize, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.

The presence of the ortho-nitro group is crucial for stabilizing the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution. youtube.commasterorganicchemistry.com

Influence of Substituent Effects on Reactivity (e.g., nitro and N,N-dimethylamino groups)

The reactivity of the aryl halide in an SNAr reaction is profoundly influenced by the electronic properties of its substituents.

Nitro Group (NO₂): As a powerful electron-withdrawing group, the nitro group strongly activates the aromatic ring for nucleophilic attack, especially when located at the ortho or para position relative to the leaving group. wikipedia.orgmasterorganicchemistry.com It stabilizes the anionic Meisenheimer intermediate through delocalization of the negative charge onto its oxygen atoms. youtube.com This effect is a primary driver for the predicted high reactivity of this compound in SNAr reactions. Studies on the effect of multiple nitro groups show that they significantly increase the rate of reaction. researchgate.netresearchgate.net

N,N-dimethylamino Group ((CH₃)₂N): This group is located ortho to the bromine and meta to the nitro group. The N,N-dimethylamino group typically functions as an electron-donating group through resonance and an electron-withdrawing group through induction. In the context of SNAr, its effect is more complex. Its electron-donating nature could potentially destabilize the negative charge of the Meisenheimer complex. However, its primary influence in this specific molecule is likely to be steric. The bulky dimethylamino group can hinder the approach of nucleophiles to the adjacent bromine atom, potentially slowing the reaction rate compared to a less hindered analogue like 2-bromo-6-nitroaniline (B44865).

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S) via Bromine Displacement

The activated nature of this compound should allow for the formation of various carbon-heteroatom bonds by reacting it with appropriate nucleophiles. The following table outlines predicted reactions based on studies of similar activated aryl halides.

| Nucleophile | Reagent Example | Predicted Product | Bond Formed |

| Oxygen | Sodium Methoxide (NaOCH₃) | 2-Methoxy-N,N-dimethyl-6-nitroaniline | C-O |

| Sodium Phenoxide (NaOPh) | N,N-dimethyl-2-nitro-6-phenoxy-aniline | C-O | |

| Nitrogen | Ammonia (B1221849) (NH₃) | N¹,N¹,2-trimethyl-6-nitro-benzene-1,2-diamine | C-N |

| Diethylamine (HN(Et)₂) | N²-ethyl-N¹,N¹,N²-trimethyl-3-nitro-benzene-1,2-diamine | C-N | |

| Sulfur | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)-N,N-dimethyl-6-nitroaniline | C-S |

This table is illustrative and based on the expected reactivity of activated aryl halides. Specific reaction conditions would need to be optimized experimentally.

Reactions Involving the Nitro Group

Chemoselective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in the presence of a halogen is a common and valuable transformation in organic synthesis. For this compound, the goal would be to reduce the nitro group to an amine without causing reductive cleavage (hydrodehalogenation) of the carbon-bromine bond. A variety of reagents are known to achieve this with high chemoselectivity on similar substrates. organic-chemistry.org

Common methods for the chemoselective reduction of nitroarenes that are tolerant of aryl halides include:

Catalytic Hydrogenation: Using specific catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303) or various formate (B1220265) salts can be highly effective. organic-chemistry.org Careful control of conditions is necessary to avoid dehalogenation.

Metal-Based Reductions: Reagents like iron powder in acidic media (e.g., acetic acid or ammonium (B1175870) chloride), tin(II) chloride (SnCl₂), or sodium hydrosulfite (Na₂S₂O₄) are classic methods for reducing nitro groups while leaving aryl halides intact. wikipedia.org

The expected product of such a reduction would be 2-Bromo-N¹,N¹-dimethylbenzene-1,6-diamine .

| Reagent System | Substrate Type | Key Advantages |

| Hydrazine hydrate, Pd/C | Halogenated nitroarenes | Good yields, selective for nitro group. organic-chemistry.org |

| Iron / Acetic Acid | Aromatic nitro compounds | Inexpensive, mild, and environmentally responsible. wikipedia.org |

| Sodium Borohydride / Iodine | Aromatic nitro compounds | In situ generation of BI₃, low-toxicity byproducts. organic-chemistry.org |

| Tin(II) Chloride / HCl | Aromatic nitro compounds | Classic, reliable method. |

This table presents common reagent systems known for chemoselective nitro reductions on analogous compounds.

Oxidation Pathways of the Nitro Group and Related Derivatives

The direct oxidation of the nitro group itself is not a common synthetic transformation as it is already in a high oxidation state. However, the aniline (B41778) derivative that would be formed from the reduction of this compound is susceptible to oxidation. The oxidation of anilines can be complex, yielding different products depending on the oxidant and reaction conditions. wikipedia.org For the predicted product, 2-Bromo-N¹,N¹-dimethylbenzene-1,6-diamine , oxidation could potentially lead to the formation of quinones or azo compounds, though the specific outcome would be highly dependent on the reagents used and steric factors from the substituents.

Rearrangements of the Nitro Group in Aromatic Systems

The rearrangement of nitro groups on aromatic rings is a notable transformation, particularly in the context of substituted nitroanilines under strong acidic conditions. Studies on various substituted 2-nitroanilines have shown that in concentrated sulfuric acid at elevated temperatures, they can undergo rearrangement to produce what appears to be the result of a 1,3-migration of the nitro group. chemicalbook.com The proposed mechanism for this transformation involves a rate-determining migration of the 2-nitro group after the protonation of the aromatic ring at the 2-position. chemicalbook.com

The rate of this rearrangement is influenced by other substituents on the aromatic ring. For instance, the presence of methyl or t-butyl groups as additional substituents in 2,3-dinitroaniline (B181595) has only a minor impact on the reaction rate. chemicalbook.com However, a compound like 3-methyl-2-nitroaniline (B108021) reacts at a much slower pace than 2,3-dinitroaniline. chemicalbook.com While specific studies on the nitro group rearrangement of this compound are not extensively documented, the general principles observed in related ortho-nitroaniline systems suggest that such a rearrangement could be a potential reaction pathway under strongly acidic and thermal conditions. The steric hindrance and electronic effects of the bromine and N,N-dimethylamino groups would likely play a significant role in the feasibility and rate of such a transformation.

Reactions of the N,N-Dimethylamino Group

The N,N-dimethylamino group in this compound is a versatile functional handle that can undergo a range of chemical transformations, including oxidation, quaternization, and demethylation.

The oxidation of the N,N-dimethylamino group can lead to different products depending on the reaction conditions. One common oxidative pathway is N-demethylation, which is discussed in detail in the following section. Another potential oxidation product is the corresponding N-oxide. However, studies on the metabolism of N,N-dimethylaniline by purified isozymes of cytochrome P-450 have shown that N-demethylation to form N-methylaniline and formaldehyde (B43269) occurs without the measurable formation of the N-oxide as an intermediate. youtube.com This suggests that for some oxidative systems, direct demethylation is favored over N-oxide formation.

Quaternization of the tertiary amine involves the reaction with an alkylating agent to form a quaternary ammonium salt. This is a common reaction for tertiary amines. For instance, N,N-dimethylaniline can undergo exhaustive methylation with methyl iodide to form the corresponding quaternary ammonium salt. google.com The quaternization of various tertiary amines can also be achieved using reagents like dimethyl sulfate (B86663), sometimes in a solvent-free process at high temperatures. mdpi.com In the case of this compound, the nucleophilicity of the nitrogen atom is reduced by the electron-withdrawing effect of the ortho-nitro group and the steric hindrance from both the nitro and bromo substituents. However, quaternization should still be achievable, likely requiring more forcing conditions or highly reactive alkylating agents. Studies on the quaternization of poly(N,N'-dimethylaminoethyl methacrylate) have shown that the reaction is influenced by the alkyl chain length of the quaternizing agent. chemicalbook.com

N-demethylation of the N,N-dimethylamino group is a significant transformation that can be achieved through various methods, including photochemical, enzymatic, and chemical approaches. sigmaaldrich.comchemsynthesis.com

Photochemical N-demethylation has been observed for compounds like 4-nitro-N,N-dimethylaniline. uni.lu Upon photoexcitation, this compound can be demethylated in the presence of an external acceptor. The reaction is believed to proceed through the triplet state of the nitroaniline derivative. uni.lu

Enzymatic N-demethylation can be catalyzed by enzymes such as horseradish peroxidase in the presence of a strong oxidant. sigmaaldrich.com Another class of enzymes, N-demethylases, which are oxidases, can cleave N-methyl groups from primary or secondary amines. sigmaaldrich.com The cytochrome P-450 enzyme system is also known to catalyze the oxidative N-demethylation of N,N-dimethylaniline. youtube.com The mechanism in this system is proposed to proceed directly to the demethylated product and formaldehyde, rather than through an N-oxide intermediate. youtube.com

Several chemical methods are well-established for the N-demethylation of tertiary amines, particularly in the context of alkaloid chemistry. chemsynthesis.com The von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a classic method. prepchem.com The reaction of a tertiary amine with cyanogen bromide leads to a quaternary cyanoammonium intermediate, which then decomposes to a cyanamide (B42294) and an alkyl bromide. The desired secondary amine is then obtained after hydrolysis or reduction of the cyanamide. prepchem.com Another widely used method involves the use of chloroformate reagents, such as phenyl or α-chloroethyl chloroformate. prepchem.com This reaction proceeds through a carbamate (B1207046) intermediate, which upon hydrolysis or other cleavage methods, yields the secondary amine. These methods are generally selective for N-demethylation over other N-dealkylation pathways. chemsynthesis.com

Cross-Coupling and Functionalization Strategies

The carbon-bromine bond in this compound provides a key site for the introduction of new functional groups and the construction of more complex molecular architectures through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organohalide, is one of the most widely used of these transformations. While specific examples utilizing this compound as a substrate are not prevalent in the literature, studies on structurally similar compounds, such as ortho-bromoanilines, demonstrate the feasibility of such reactions. For instance, a facile and efficient protocol for the Suzuki reaction of 2,6-dibromoaniline (B42060) with various aryl boronic acids has been developed using a Pd(OAc)2 catalyst without the need for a phosphine (B1218219) ligand.

The general mechanism of the Suzuki reaction involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized for specific substrates.

The table below presents data from a study on the Suzuki cross-coupling of 2,6-dibromoaniline with various aryl boronic acids, which can serve as a model for the expected reactivity of this compound.

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-Bromo-6-phenylaniline | 94 |

| 4-Methylphenylboronic acid | 2-Bromo-6-(4-methylphenyl)aniline | 96 |

| 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)aniline | 62 |

| 4-Fluorophenylboronic acid | 2-Bromo-6-(4-fluorophenyl)aniline | 95 |

Other palladium-catalyzed reactions like the Stille (using organotin reagents), Kumada (using Grignard reagents), and Hiyama (using organosilicon reagents) couplings also represent viable strategies for the functionalization of the C-Br bond in this compound.

Copper-mediated cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. chemicalbook.com The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam (CEL) coupling, enables the formation of aryl-nitrogen and aryl-oxygen bonds by coupling an amine or alcohol with an aryl boronic acid in the presence of a copper catalyst, often in the open air.

This reaction is particularly relevant for substrates like this compound as it provides a direct way to form C-N bonds. The general mechanism is thought to involve a Cu(III) intermediate which undergoes reductive elimination to form the product. The scope of the Chan-Lam coupling is broad and includes the N-arylation of various nitrogen-containing compounds, such as imidazoles, aminophenols, and amides. For example, the coupling of 2-nitroimidazole (B3424786) with aryl boronic acids has been successfully achieved using a copper catalyst with a phenanthroline-based ligand.

While the Chan-Lam reaction typically couples an N-H bond with an aryl boronic acid, other copper-catalyzed reactions can form C-N bonds from aryl halides. For instance, the Ullmann condensation involves the coupling of an aryl halide with an amine, alcohol, or thiol, and though it traditionally requires harsh conditions, modern modifications have led to milder protocols. chemicalbook.com Furthermore, copper-catalyzed C-N cross-coupling reactions between bromo-anilines and other partners have been investigated, highlighting the versatility of copper in mediating such transformations. These methods offer a powerful toolkit for the derivatization of this compound at the bromine position to introduce new nitrogen-containing substituents.

Formation of Organometallic Intermediates (e.g., Grignard Reagents)

The transformation of aryl bromides into organometallic species, such as Grignard or organolithium reagents, is a cornerstone of carbon-carbon bond formation. In the case of this compound, the generation of such intermediates is challenging due to the presence of the electron-withdrawing nitro group, which can interfere with the reaction.

However, studies on analogous compounds, such as 3-bromo-N,N-dimethylaniline, demonstrate that Grignard reagent formation is feasible. rsc.org The reaction typically involves treating the bromo-substituted aniline with activated magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). A small amount of an initiator, such as 1,2-dibromoethane, is often required to start the reaction. rsc.org

The mechanism of Grignard reagent formation is complex and believed to be initiated by a single electron transfer (SET) from the magnesium metal to the aryl halide. researchgate.net This process can be inhibited by oxidizing agents, including nitroaromatics themselves, which can complicate the synthesis. researchgate.net For this compound, the nitro group's presence makes the molecule susceptible to side reactions, potentially lowering the yield of the desired organometallic intermediate. Despite these challenges, the formation of the corresponding Grignard reagent, (2-(dimethylamino)-3-nitrophenyl)magnesium bromide, remains a plausible, albeit sensitive, transformation.

Table 1: Conditions for Analogous Grignard Reagent Formation

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|

This table is based on an analogous reaction, as direct studies on this compound are not widely documented.

Cyclization and Heterocyclic Synthesis

The unique arrangement of bromo, nitro, and dimethylamino functionalities on the aromatic ring of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.

Intramolecular Cyclization Reactions Involving Adjacent Functional Groups

Intramolecular cyclization offers an efficient route to constructing ring systems. For derivatives of 2-nitroaniline (B44862), base-mediated cyclization is a known method for producing heterocyclic structures like benzimidazole (B57391) N-oxides. researchgate.net In the case of this compound, a plausible intramolecular reaction could involve the displacement of the bromine atom by a nucleophilic center generated from the nitro group under reductive conditions or from the dimethylamino group.

While direct examples for this specific substrate are not prominent in the literature, related structures like 2-bromo-4-nitroaniline (B50497) exhibit significant intramolecular interactions, such as N-H···Br hydrogen bonding, which helps to hold the adjacent functional groups in a planar conformation, potentially facilitating cyclization. nih.govresearchgate.net Such conformational pre-organization is often a key factor in the success of intramolecular ring-closing reactions.

Synthesis of Fused Heterocyclic Systems (e.g., benzimidazoles, phenazines)

The synthesis of fused heterocycles is a major application for substituted anilines. This compound can serve as a building block for important scaffolds like benzimidazoles and phenazines.

Benzimidazoles: The benzimidazole core is a common motif in pharmacologically active compounds. nih.govnih.gov The synthesis typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. To use this compound for this purpose, the nitro group would first need to be reduced to an amine, yielding 3-bromo-N,N-dimethylbenzene-1,2-diamine. This intermediate could then undergo cyclization with an appropriate partner. Modern methods often employ palladium-catalyzed cross-coupling reactions to further functionalize the benzimidazole core, for instance, at the bromo-position. nih.gov

Phenazines: Phenazines are another class of nitrogen-containing heterocycles. A classic method for their synthesis is the Wohl-Aue reaction, which involves the reaction of an aniline with a nitrobenzene. wikipedia.org A more contemporary approach involves the Buchwald-Hartwig amination of ortho-bromoazobenzenes with anilines, followed by an acid-promoted cyclization to form non-symmetric phenazines. researchgate.net In this context, this compound could potentially be used as a coupling partner after suitable modification, highlighting its versatility in constructing complex heterocyclic frameworks.

Table 2: Strategies for Fused Heterocycle Synthesis

| Target Heterocycle | General Strategy | Key Precursor from Target Compound | Key Reaction Type | Reference |

|---|---|---|---|---|

| Benzimidazoles | Reduction of nitro group, followed by condensation/cyclization | 3-Bromo-N,N-dimethylbenzene-1,2-diamine | Condensation, Pd-catalyzed coupling | nih.gov |

| Phenazines | Buchwald-Hartwig amination followed by electrocyclization | ortho-bromoazo derivative | Cross-coupling, Electrocyclization | researchgate.net |

Mechanistic Studies and Kinetic Investigations

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes and predicting product outcomes.

Kinetic Deuterium (B1214612) Isotope Effect Studies for Reaction Mechanism Elucidation

Specific studies employing the kinetic deuterium isotope effect to elucidate reaction mechanisms involving this compound are not extensively reported in the surveyed literature. Such studies are powerful tools for determining the rate-limiting step and the nature of bond-breaking and bond-forming processes in a reaction, and they represent an area for future investigation for this compound.

Elucidation of Reaction Pathways and Transition States (e.g., Radical Pair Mechanisms)

The formation of organometallic reagents from aryl halides, a key transformation of this compound, is believed to proceed through complex, multi-step pathways. The reaction of an aryl halide with magnesium to form a Grignard reagent is thought to be triggered by a single electron transfer (SET) from the metal surface to the organic halide. researchgate.net

Advanced Spectroscopic Characterization of 2 Bromo N,n Dimethyl 6 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2-Bromo-N,N-dimethyl-6-nitroaniline, the analysis of ¹H and ¹³C NMR spectra would provide definitive evidence for the arrangement of substituents on the aromatic ring and the conformation of the dimethylamino group.

Proton (¹H) NMR Spectral Assignments and Analysis of Substituent Effects

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region would show an AMX spin system for the three adjacent protons on the benzene (B151609) ring.

The chemical shifts of these aromatic protons are significantly influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing a downfield shift (deshielding) of the ortho and para protons. Conversely, the N,N-dimethylamino group (-N(CH₃)₂) is a strong electron-donating group, leading to an upfield shift (shielding) of the ortho and para protons. The bromine atom exerts a moderate electron-withdrawing inductive effect but also a weak electron-donating resonance effect.

In this compound, the proton at C4 (para to the nitro group and meta to the bromo and dimethylamino groups) would likely be the most deshielded and appear furthest downfield. The proton at C5 (meta to the nitro and bromo groups and ortho to the dimethylamino group) would be shifted upfield relative to the C4 proton. The proton at C3 (ortho to the bromo group and meta to the nitro and dimethylamino groups) would also be influenced by the neighboring substituents. The N,N-dimethylamino protons would appear as a singlet, with its chemical shift influenced by the electronic environment.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.4 - 7.6 | d |

| H-4 | 7.9 - 8.1 | t |

| H-5 | 6.8 - 7.0 | d |

| N(CH₃)₂ | 2.7 - 3.0 | s |

Note: These are predicted values based on the analysis of substituent effects in related molecules such as 2-bromo-N,N-dimethylaniline, 2,3-dimethyl-6-nitroaniline, and other substituted nitroanilines. Coupling constants (J) would be expected in the range of 7-9 Hz for ortho coupling.

Carbon-13 (¹³C) NMR Analysis and Correlation with Molecular Structure

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the nature of the attached substituents.

The carbon atom attached to the nitro group (C-6) would be significantly deshielded and appear at a high chemical shift value. The carbon bearing the N,N-dimethylamino group (C-1) would also be deshielded, though to a lesser extent than C-6. The carbon attached to the bromine atom (C-2) will show a moderate downfield shift. The remaining aromatic carbons (C-3, C-4, and C-5) will have chemical shifts determined by the combined electronic effects of the three substituents. The carbon atoms of the methyl groups in the dimethylamino substituent will appear as a single resonance at a characteristic upfield position.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 |

| C-2 | 115 - 120 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 140 - 145 |

| N(CH₃)₂ | 40 - 45 |

Note: These are predicted values based on data from analogous compounds like 2-bromo-N,N-dimethylaniline and substituted nitroanilines.

Advanced NMR Techniques (e.g., ¹⁵N NMR, ¹⁷O NMR) for Nitroaniline Systems

While ¹H and ¹³C NMR are the most common techniques, ¹⁵N and ¹⁷O NMR can provide direct insight into the electronic environment of the nitrogen and oxygen atoms in the nitro and amino groups.

¹⁵N NMR: The chemical shifts of the nitrogen atoms are highly sensitive to their oxidation state and local electronic environment. In this compound, two distinct ¹⁵N signals would be expected. The nitrogen of the nitro group would appear at a significantly downfield chemical shift, typically in the range of -10 to +10 ppm relative to nitromethane. The nitrogen of the dimethylamino group would resonate at a much more upfield position, characteristic of trivalent nitrogen in anilines. Substituent effects can cause variations in these shifts.

¹⁷O NMR: The ¹⁷O NMR signals of the nitro group would be very broad due to the large quadrupole moment of the ¹⁷O nucleus. The chemical shifts would be expected to be in the range of 500-800 ppm, providing information about the N-O bond character and interactions with the solvent or other molecules.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various functional groups.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group, which are expected to appear in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine is expected around 1350-1250 cm⁻¹. The C-Br stretching vibration would be observed in the lower frequency region, typically between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-H stretching of the methyl groups would appear in the 2950-2850 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to a series of bands in the 1600-1450 cm⁻¹ range.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |

| Aromatic C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Weak |

Note: These are predicted ranges based on the analysis of related compounds such as 2,6-dibromo-4-nitroaniline (B165464). spectrabase.com

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy provides complementary information to FT-IR. While vibrations involving a change in dipole moment are strong in FT-IR, vibrations that cause a change in polarizability are strong in Raman spectra.

For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic band in the Raman spectrum. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, would also be prominent. The C-Br stretching vibration should also be observable. The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule. For instance, studies on similar molecules like 2,6-dibromo-4-nitroaniline have utilized both techniques to perform detailed vibrational assignments. spectrabase.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of an aniline (B41778) derivative is influenced by the substituents on the aromatic ring. The amino group (-NH2) is a strong activating group, meaning it increases the electron density of the benzene ring and makes it more susceptible to electrophilic substitution. wikipedia.orgscispace.com This electron-donating nature also affects the energy of the electronic transitions.

In the case of this compound, the presence of both an electron-donating dimethylamino group and electron-withdrawing nitro and bromo groups creates a complex electronic environment. The interaction between these groups influences the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

The electronic absorption properties of aniline derivatives are significantly modulated by the nature and position of substituents on the aromatic ring. jocpr.com

Electron-Donating Groups (EDGs): The dimethylamino group (-N(CH3)2) is a strong electron-donating group. It pushes electron density into the aromatic ring through resonance, increasing the energy of the highest occupied molecular orbital (HOMO). This generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

Electron-Withdrawing Groups (EWGs): The nitro group (-NO2) is a potent electron-withdrawing group. It pulls electron density from the aromatic ring, lowering the energy of the lowest unoccupied molecular orbital (LUMO). This effect also contributes to a bathochromic shift, as the HOMO-LUMO gap is narrowed. The bromine atom, while also electron-withdrawing through induction, has a less pronounced effect compared to the nitro group. researchgate.net

The combined influence of the dimethylamino, nitro, and bromo substituents in this compound results in significant delocalization of the π-electron system. This extended conjugation is expected to cause the primary absorption bands to appear at longer wavelengths compared to unsubstituted aniline. The steric hindrance between the bulky dimethylamino group and the adjacent bromo and nitro groups can also influence the planarity of the molecule, which in turn affects the extent of π-electron delocalization and the resulting absorption spectrum.

| Substituent Type | Group Example | Effect on Aromatic Ring | Impact on UV-Vis Spectrum |

| Electron-Donating | -N(CH3)2 | Increases electron density | Bathochromic shift (to longer λ) |

| Electron-Withdrawing | -NO2 | Decreases electron density | Bathochromic shift (to longer λ) |

| Halogen (Inductive EWG) | -Br | Withdraws electron density | Minor influence compared to nitro group |

Mass Spectrometry (MS) Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar and thermally labile compounds like this compound. In ESI-MS, the analyte is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]+. The mass-to-charge ratio (m/z) of this ion would directly correspond to the molecular weight of the compound plus the mass of a proton. This technique is highly sensitive and provides a rapid and accurate determination of the molecular mass. ecut.edu.cn

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule.

For this compound (C8H9BrN2O2), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. By comparing the experimentally measured accurate mass of the [M+H]+ ion to the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence. This is a critical step in the structural elucidation of a newly synthesized or isolated compound.

| Analytical Technique | Information Provided | Application to this compound |

| ESI-MS | Molecular Weight | Determination of the mass of the [M+H]+ ion. |

| HRMS | Elemental Composition | Confirmation of the C8H9BrN2O2 formula by accurate mass measurement. |

Structural Analysis and Crystal Engineering of 2 Bromo N,n Dimethyl 6 Nitroaniline and Its Derivatives

Single Crystal X-Ray Diffraction Studies of Related Compounds

Determination of Crystal System and Space Group

For analogous compounds like 2-bromo-4-nitroaniline (B50497) , the crystal system has been identified as orthorhombic. nih.gov Another related molecule, 2-bromo-4,6-dinitroaniline , crystallizes in the monoclinic system with the space group P 1 21/n 1. nih.gov The determination of the crystal system and space group is a critical first step in any crystallographic study, providing foundational information about the symmetry of the unit cell.

Analysis of Molecular Conformation and Dihedral Angles within the Crystal Lattice

In the case of 2-bromo-4-nitroaniline , the molecule is reported to be essentially planar. nih.gov The dihedral angle between the nitro group and the aromatic ring is a key conformational parameter. For instance, in 2-bromo-4-nitroaniline, this angle is 4.57 (4)°. nih.govnih.gov This planarity is often influenced by the formation of intramolecular hydrogen bonds.

Intermolecular Interactions and Crystal Packing in Related Compounds

Identification and Characterization of Hydrogen Bonding Networks

The crystal structures of related nitroaniline derivatives are stabilized by extensive networks of intermolecular hydrogen bonds. In 2-bromo-4-nitroaniline , intermolecular N-H···N and N-H···O hydrogen bonds link the molecules together, forming a stable crystal lattice. nih.govnih.gov

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Beyond classical hydrogen bonding, other non-covalent interactions play a significant role in the crystal packing of these compounds. While specific data on halogen bonding in 2-Bromo-N,N-dimethyl-6-nitroaniline is unavailable, studies on similar halogenated organic molecules are a major focus in crystal engineering.

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts and the nature of the forces at play. The surface is color-coded to represent these interactions: red spots indicate close contacts with neighboring atoms, blue regions signify longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

For nitroaniline derivatives, Hirshfeld surface analysis reveals the significant role of hydrogen bonding and other weak interactions in the crystal packing. In many of these structures, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are prominent, linking adjacent molecules. nih.govresearchgate.net For instance, in the crystal structure of 2-bromo-4,6-dinitroaniline, N—H⋯O and C—H⋯O hydrogen bonds, along with C—Br⋯π interactions, create a three-dimensional network. nih.gov Similarly, in 2-bromo-4-nitroaniline, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are key to the crystal's stability. researchgate.netnih.gov

Crystal Packing Motifs and Supramolecular Assembly

The arrangement of molecules in a crystal, or crystal packing, is determined by a delicate balance of intermolecular forces. In nitroaniline derivatives, the interplay of hydrogen bonds, halogen bonds, and π-stacking interactions leads to the formation of specific, repeating patterns known as supramolecular assemblies. nih.govresearchgate.net

Hydrogen bonds, particularly N—H⋯O, are a dominant feature in the crystal packing of many nitroanilines. nih.govresearchgate.net These bonds can link molecules into one-dimensional chains, which can then be further organized into two- or three-dimensional networks through other interactions. For example, in 2,3-dimethyl-6-nitroaniline, molecules are linked into chains by N—H⋯O hydrogen bonds, and these chains are then assembled into a 3D structure via stacking interactions. researchgate.net

Halogen bonds, such as C—Br⋯O and C—Br⋯π interactions, also play a crucial role in the supramolecular assembly of bromo-substituted nitroanilines. nih.gov In 2-bromo-4,6-dinitroaniline, a C—Br⋯π interaction and a close O⋯Br contact contribute to the stability of the three-dimensional network. nih.gov The ability of the bromine atom to act as a halogen bond donor adds another layer of complexity and directionality to the crystal packing.

Interactive Data Table: Intermolecular Interactions in Nitroaniline Derivatives

| Compound | Key Intermolecular Interactions | Supramolecular Motif |

| 2-Bromo-4,6-dinitroaniline | N—H⋯O, C—H⋯O, C—Br⋯π, O⋯Br | 3D Network nih.gov |

| 2-Bromo-4-nitroaniline | N—H⋯N, N—H⋯O, Intramolecular N—H⋯Br | --- researchgate.netnih.gov |

| 2,3-Dimethyl-6-nitroaniline | N—H⋯O, C—H⋯π, π⋯π stacking | 3D Network via 1D chains researchgate.net |

| N-(2-nitrophenyl)maleimide | C—H⋯O, H⋯O/O⋯H, H⋯C/C⋯H, H⋯H | --- nih.gov |

Crystallographic Challenges and Advanced Refinement

Obtaining high-quality single crystals suitable for X-ray diffraction can be a significant bottleneck in structural chemistry. nih.govnih.gov Even when suitable crystals are grown, issues such as twinning and atomic disorder can complicate the process of structure determination.

Strategies for Addressing Twinned Data and Atomic Disorder

Twinning occurs when two or more crystalline domains with different orientations grow together. This can lead to overlapping diffraction patterns, making it difficult to determine the true crystal structure. numberanalytics.comnih.gov Several strategies exist to address twinned data:

Detection: Twinning can often be detected by analyzing the intensity statistics of the diffraction data or by inspecting the reciprocal lattice for characteristic patterns. numberanalytics.com

Data Processing: Specialized software can be used to "detwin" the data by separating the contributions from each twin component. numberanalytics.com

Refinement: Refinement programs like SHELXL can incorporate a twin model, allowing for the refinement of the structure against the twinned data. numberanalytics.comiucr.org

Atomic disorder arises when atoms or groups of atoms occupy multiple positions within the crystal lattice. This can be static, where different orientations are frozen in place, or dynamic, involving thermal motion. Strategies for handling disorder include:

Modeling: The disordered atoms can be modeled with partial occupancies for each position.

Advanced Techniques: For complex disorder, techniques like molecular dynamics simulations can be used to model the disordered regions. numberanalytics.com

Advanced Refinement Techniques for Accurate Structural Determination

For challenging structures, including those with twinning or disorder, advanced refinement techniques are essential for achieving an accurate structural model. nih.govresearchgate.net

Specialized Refinement Programs: Software such as SHELXL and OLEX2 offer a wide range of tools for handling complex crystallographic problems, including twin refinement and the modeling of disorder. nih.gov

Alternative Diffraction Methods: When single-crystal X-ray diffraction is not feasible due to poor crystal quality, other techniques can be employed. nih.govjst.go.jp These include:

Powder X-ray Diffraction: Can be used to solve crystal structures from polycrystalline samples. jst.go.jp

Electron Diffraction: Particularly useful for very small crystals (nanocrystals). nih.govrsc.org

Crystalline Sponge Method: This innovative technique involves soaking a porous host crystal with the target molecule, which then becomes ordered within the host's cavities, allowing for its structure to be determined by X-ray diffraction. rsc.orgrsc.org

The accurate determination of crystal structures, especially for complex organic molecules, often requires a combination of careful data collection, sophisticated data processing, and the application of these advanced refinement strategies. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Bromo N,n Dimethyl 6 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure and properties at the atomic level. These calculations solve the Schrödinger equation for a given molecule, providing a wealth of information about its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of many-body systems, including molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used for geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. For 2-Bromo-N,N-dimethyl-6-nitroaniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the most stable conformation. researchgate.net

The geometry of aniline (B41778) derivatives is a balance between the pyramidalization of the nitrogen atom, which is favored by the stabilization of the lone pair in an orbital with s-character, and the planarization that allows for the delocalization of the lone pair into the aromatic ring. wikipedia.org In this compound, the steric hindrance from the bulky bromine atom and the dimethylamino group, along with the electronic effects of the nitro group, will significantly influence the final optimized geometry.

Furthermore, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Representative Optimized Geometrical Parameters using DFT

This table presents typical bond lengths and angles that could be obtained for this compound through DFT calculations, based on data for similar molecules. The values are illustrative.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.89 |

| C-N (nitro) | 1.48 |

| C-N (amino) | 1.39 |

| N-O | 1.23 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N-C (amino) | 118.0 |

| O-N-O (nitro) | 124.0 |

Semiempirical Molecular Orbital Methods (e.g., AM1)

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1), offer a faster computational alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify the calculations. While less accurate than DFT, they are useful for preliminary analysis of large molecules or for dynamic simulations. For this compound, AM1 could be employed to quickly assess conformational possibilities before undertaking more rigorous DFT calculations. These methods can also provide reasonable estimates of electronic properties like heat of formation and dipole moment. researchgate.net

Molecular Electronic Properties

The electronic properties of a molecule are key to understanding its chemical behavior. Computational methods provide quantitative measures of these properties, offering predictive insights into reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap indicates that a molecule is more reactive and easily polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-withdrawing nitro group and the electron-donating dimethylamino group will have opposing effects on the electron density of the aromatic ring, which will be reflected in the energies and distributions of the HOMO and LUMO. Analysis of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies

This table provides illustrative HOMO, LUMO, and energy gap values for a substituted nitroaniline, calculated using DFT. These values are representative and not specific to this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.880 |

| LUMO Energy | -1.475 |

| HOMO-LUMO Gap | 5.405 |

Data based on findings for 3-bromo-2-hydroxypyridine. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions represent electron-deficient areas with positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles. researchgate.net Conversely, the regions around the hydrogen atoms of the methyl groups and the aromatic ring might show a more positive potential. The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It provides a detailed description of the bonding and electronic delocalization within a molecule by transforming the calculated wave function into localized orbitals. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

Dipole Moment and Atomic Charge Calculations

No published studies containing calculated dipole moment or atomic charge distributions for this compound were found. These calculations would typically be performed using methods like DFT to understand the molecule's polarity and the partial charges on its constituent atoms, which are influenced by the electron-withdrawing nitro group and the electron-donating dimethylamino group, as well as the inductive effects of the bromine atom.

Theoretical Spectroscopic Property Prediction

A search for computationally predicted vibrational data (Infrared and Raman spectra) for this compound yielded no specific results. Such studies typically involve geometry optimization followed by frequency calculations at a chosen level of theory (e.g., DFT with a basis set like 6-311++G(d,p)) to predict the frequencies and intensities of vibrational modes.

There are no available theoretical predictions for the ¹H and ¹³C NMR chemical shifts of this compound. This analysis is usually carried out using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework to help in the interpretation of experimental NMR spectra and to understand the electronic environment of the nuclei.

No simulated UV-Vis spectra for this compound using Time-Dependent Density Functional Theory (TD-DFT) were found in the literature. This method is employed to calculate the electronic transition energies and oscillator strengths, which allows for the prediction of absorption maxima (λmax) and provides insight into the nature of the electronic excitations within the molecule.

Reaction Mechanism Modeling

There is no available research on the computational modeling of reaction mechanisms involving this compound. This type of investigation would explore the potential energy surface for specific reactions to identify intermediates, transition state structures, and activation energies, thereby elucidating the likely pathways a reaction might follow.

Energetic Analysis of Intermediates and Reaction Barriers

While no specific studies on the reaction intermediates and barriers of this compound were found, the typical approach involves mapping the potential energy surface for relevant chemical transformations. For instance, in reactions such as nucleophilic aromatic substitution or further functionalization, computational chemists would identify the structures of all reactants, products, intermediates, and transition states.

Advanced Theoretical Concepts

Advanced computational studies would delve deeper into the specific electronic and structural features of this compound that arise from the interplay of its substituent groups: the bromo, dimethylamino, and nitro groups.

Calculations of Stabilization Energies and Intramolecular Interactions

The stability of this compound is significantly influenced by intramolecular interactions between its substituent groups and the aniline core. Natural Bond Orbital (NBO) analysis is a standard computational method used to quantify these interactions.

A hypothetical table of stabilization energies from an NBO analysis might look like the following:

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2), kcal/mol) |

| LP(N) -> π(C=C) of phenyl ring | Data not available |

| π(C=C) of phenyl ring -> σ(N-O) of nitro group | Data not available |

| LP(O) of nitro group -> σ*(N-C) | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the output from an NBO analysis. No published data is available for this compound.

Theoretical Studies of Prototropic Tautomerism and Intramolecular Proton Transfer

Prototropic tautomerism involves the migration of a proton. In the case of this compound, while less common than in primary or secondary amines, theoretical studies could explore the possibility of proton transfer under specific conditions, for instance, to the nitro group to form an aci-nitro tautomer. Such studies on related nitro-containing heterocyclic compounds have utilized methods like the Modified Neglect of Diatomic Overlap (MNDO) to determine the geometries and relative energies of different tautomeric forms.

The investigation of excited-state intramolecular proton transfer (ESIPT) is also a relevant area. For related molecules, computational methods can predict whether photoexcitation leads to a proton transfer, a process with applications in molecular sensors and switches. This would involve calculating the potential energy surfaces of the ground and excited states to see if a viable pathway for proton transfer exists.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The presence of strong electron-donating (dimethylamino) and electron-withdrawing (nitro) groups on the aniline ring suggests that this compound could exhibit significant nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics.

Theoretical predictions of NLO properties typically involve calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively) using quantum chemical methods such as DFT and time-dependent DFT (TD-DFT). These calculations help in understanding how the molecule's electron density responds to an external electric field, which is the origin of NLO phenomena. Studies on other substituted anilines have shown that the nature and position of substituents dramatically influence the NLO response.

A hypothetical table of calculated NLO properties for this compound could be presented as follows:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

Note: This table illustrates the typical data generated from NLO computational studies. No such data has been published for this compound.

Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the aniline (B41778) ring of 2-Bromo-N,N-dimethyl-6-nitroaniline makes it a versatile starting material for the construction of more elaborate molecular architectures. The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group, coupled with the reactivity of the bromine atom, allows for a diverse range of chemical transformations.

Intermediate in the Synthesis of Dyes and Pigments

Aromatic amines are foundational to the dye industry, and nitroaniline derivatives are particularly important as precursors to diazonium salts, which are key components in the synthesis of azo dyes. unb.caatbuftejoste.com.ng The process typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species like another aniline or a phenol (B47542) derivative. unb.ca